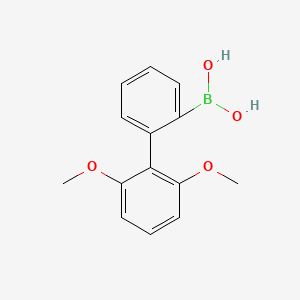

2',6'-Dimethoxybiphenyl-2-ylboronic acid

描述

Significance of Organoboron Compounds in Carbon-Carbon Bond Formation

Organoboron compounds, particularly arylboronic acids and their derivatives, have become central to the art of carbon-carbon bond formation in contemporary organic synthesis. Their significance stems from their unique combination of stability and reactivity. Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, facilitating their handling and storage. This stability, coupled with their relatively low toxicity, makes them environmentally benign and well-suited for a wide range of applications, from laboratory-scale research to industrial production.

The primary utility of arylboronic acids lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, the organoboron species transfers its organic moiety to a palladium center, which then couples with an organic halide or triflate to form a new carbon-carbon bond. The mild reaction conditions and broad functional group compatibility of the Suzuki-Miyaura coupling have made it a powerful tool for the synthesis of a diverse array of organic molecules.

Historical Context and Evolution of Biphenyl (B1667301) Systems in Chemical Synthesis

Biphenyls, and their substituted derivatives, are a class of compounds characterized by two phenyl rings linked by a single bond. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. The historical synthesis of biphenyls often relied on harsh methods such as the Ullmann reaction, which typically required high temperatures and the use of stoichiometric copper, limiting its substrate scope and functional group tolerance.

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyl systems. The Suzuki-Miyaura coupling, in particular, provided a much milder and more general route to these important structures. The ability to couple a wide variety of substituted arylboronic acids with an equally diverse range of aryl halides has made the synthesis of unsymmetrical biphenyls a routine and predictable process. This has greatly accelerated the discovery and development of new pharmaceuticals and functional materials.

Overview of 2',6'-Dimethoxybiphenyl-2-ylboronic Acid's Role within Contemporary Research Themes

This compound has emerged as a specialized reagent within the broader field of arylboronic acids. The presence of the two methoxy (B1213986) groups on one of the phenyl rings introduces specific steric and electronic properties that can influence the reactivity and outcome of cross-coupling reactions. These methoxy groups can act as directing groups in certain transformations and can modulate the conformational properties of the resulting biaryl products.

In contemporary research, this compound is often employed in the synthesis of complex molecular frameworks where control of stereochemistry and regiochemistry is crucial. Its application extends to the synthesis of ligands for catalysis, intermediates for natural product synthesis, and components of advanced materials. The strategic placement of the methoxy groups can be leveraged to create sterically hindered biaryls, which can exhibit unique photophysical or biological properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1451392-16-7 |

| Molecular Formula | C14H15BO4 |

| Molecular Weight | 258.08 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis of this compound

One potential strategy would be the coupling of 2-bromo-1,3-dimethoxybenzene (B94514) with a suitable arylboronic acid pinacol (B44631) ester, followed by conversion of a functional group on the other ring to the boronic acid. Alternatively, a directed ortho-metalation approach on a biphenyl precursor, followed by quenching with a borate (B1201080) ester, could also be envisioned. The synthesis of a related compound, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), involves the reaction of 1,3-dimethoxybenzene (B93181) with n-butyllithium, followed by reaction with 2-bromochlorobenzene and then chlorodicyclohexylphosphine (B95532), suggesting that the biphenyl backbone can be constructed prior to the introduction of the functional group of interest scispace.com.

Applications in Suzuki-Miyaura and Other Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to generate complex biaryl structures. The steric hindrance provided by the 2',6'-dimethoxy substitution pattern can be advantageous in controlling the regioselectivity of certain reactions and in the synthesis of atropisomeric compounds.

While specific examples detailing the use of this compound are not extensively documented in readily accessible literature, the reactivity of the closely related 2,6-dimethoxyphenylboronic acid provides valuable insights. This related compound is used in palladium-catalyzed Suzuki-Miyaura coupling to form carbon-carbon bonds gre.ac.uk. It is also utilized in the synthesis of precursors for N-heterocyclic carbene ligands and in the preparation of potential monoamine oxidase inhibitors gre.ac.uk.

The following table illustrates the general utility of arylboronic acids in Suzuki-Miyaura cross-coupling reactions, which is representative of the expected applications of this compound.

Representative Suzuki-Miyaura Coupling Reactions using Arylboronic Acids

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 9-benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343) | 77 |

| 9-benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 81 |

| 3-chloroindazole | 3-fluorophenylboronic acid | Pd(OAc)2 / Buchwald ligand | K3PO4 | Dioxane/H2O | Not specified |

| 2-iodocycloenones | Various arylboronic acids | Pd(0)/C | Na2CO3 | DME/H2O | High yields |

This table presents examples of Suzuki-Miyaura reactions with various arylboronic acids to demonstrate the general reaction conditions and outcomes. Specific yield data for reactions involving this compound would require dedicated experimental investigation.

属性

IUPAC Name |

[2-(2,6-dimethoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-8-5-9-13(19-2)14(12)10-6-3-4-7-11(10)15(16)17/h3-9,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAXAVPYFVVDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=C(C=CC=C2OC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 ,6 Dimethoxybiphenyl 2 Ylboronic Acid

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

2',6'-Dimethoxybiphenyl-2-ylboronic acid serves as a key coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The utility of this specific boronic acid lies in its ability to construct highly substituted, sterically congested biaryl and triaryl systems that are otherwise challenging to synthesize. organic-chemistry.orgresearchgate.net The presence of three ortho substituents across the two phenyl rings makes it a model substrate for investigating the effects of steric hindrance and substituent electronics on the efficiency and selectivity of cross-coupling reactions.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The specific structure of this compound introduces unique mechanistic considerations at each of these stages, primarily due to the steric bulk and electronic properties of its ortho-methoxy groups.

The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step, which forms an arylpalladium(II) intermediate, can be rate-limiting, particularly with unreactive aryl chlorides. The efficiency of this step is heavily dependent on the nature of the supporting ligands on the palladium center. For sterically demanding couplings, such as those involving this compound, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective. rsc.org These ligands promote the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species that is highly reactive in the oxidative addition step.

The substrate scope for coupling with this compound typically includes a range of aryl and heteroaryl halides. The reaction is often challenging, and success hinges on the careful selection of the catalyst system to overcome the steric hindrance.

Table 1: Representative Ligand Effects on the Coupling of Sterically Hindered Substrates This table presents illustrative data from studies on sterically hindered Suzuki-Miyaura couplings, which are relevant to the reactivity of this compound.

| Entry | Aryl Halide | Boronic Acid Partner | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromotoluene | Phenylboronic acid | PPh₃ | <10 | rsc.org |

| 2 | 2-Bromotoluene | Phenylboronic acid | SPhos | >95 | rsc.org |

| 3 | 1-Bromo-2-methoxynaphthalene | 2,6-Dimethylphenyltriolborate | PPh₃ | 31 | researchgate.net |

| 4 | 1-Bromo-2-methoxynaphthalene | 2,6-Dimethylphenyltriolborate | BIPHEP | 84 | researchgate.net |

Transmetalation is arguably the most complex step in the Suzuki-Miyaura coupling and is frequently the rate- and selectivity-determining step. nih.gov It involves the transfer of the 2',6'-dimethoxybiphenyl group from the boron atom to the arylpalladium(II) complex, forming a diarylpalladium(II) intermediate. This process requires the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate species.

Detailed Mechanistic Investigation of this compound in Suzuki-Miyaura Coupling

Transmetalation: Boron-to-Metal Transfer Mechanism

Influence of the Boronic Acid Hydroxyls on Transmetalation Rate

The two hydroxyl groups on the boronic acid moiety are essential for transmetalation. In the presence of a base (e.g., K₃PO₄, Cs₂CO₃), they are deprotonated to form a trigonal boronate [ArB(OH)₃]⁻ or related species. This increases the nucleophilicity of the boron center and the aryl group attached to it, facilitating the transfer to the electrophilic palladium(II) center. Mechanistic studies have identified two primary pathways for transmetalation:

The Boronate Pathway: The activated boronate species reacts directly with the arylpalladium(II) halide complex.

The Oxo-Palladium Pathway: The arylpalladium(II) halide complex first reacts with the base (hydroxide) to form an arylpalladium(II) hydroxide (B78521) complex. This hydroxide complex then readily reacts with the neutral boronic acid.

For sterically hindered boronic acids, the specific pathway can be influenced by reaction conditions, but the activation by base via the hydroxyl groups is a universal prerequisite.

Effect of Ortho-Methoxy Groups on Boron-Palladium Interaction

The two ortho-methoxy groups on this compound have a profound impact on the transmetalation step through a combination of steric and electronic effects.

Steric Hindrance: The bulky methoxy (B1213986) groups sterically shield the carbon-boron bond, which can hinder the approach of the large arylpalladium(II) complex. This steric repulsion is a primary reason why coupling reactions involving tri- and tetra-ortho-substituted biaryls are challenging and often require higher temperatures or highly active catalyst systems to proceed efficiently. organic-chemistry.orgnih.gov

Chelation Assistance: A key feature of ortho-methoxy substituents is their ability to coordinate to the palladium center. The oxygen atom of the methoxy group can act as a Lewis base, forming a transient five-membered palladacycle. nih.gov This intramolecular coordination, or chelation effect, can pre-organize the transition state for aryl transfer, lowering the activation energy and facilitating the transmetalation step. beilstein-journals.orgresearchgate.net This beneficial effect can counteract the negative steric influence and has been observed to control selectivity in related systems. nih.govnih.gov

Table 2: Proposed Intermediates in the Transmetalation of ortho-Methoxyphenylboronic Acids

| Intermediate Type | Description | Key Feature | Implication for Reactivity | Reference |

|---|---|---|---|---|

| A | Pre-transmetalation complex without chelation | Steric clash between ortho-substituents and Pd-ligands. | High activation energy, slow transmetalation. | nih.gov |

| B | Pre-transmetalation complex with O-Pd chelation | Oxygen atom of the ortho-methoxy group coordinates to the palladium center. | Stabilizes transition state, potentially accelerates transmetalation, influences stereochemistry. | nih.govbeilstein-journals.orgresearchgate.net |

The final step of the catalytic cycle is reductive elimination from the diarylpalladium(II) intermediate. In this step, the two aryl groups—the one from the initial aryl halide and the 2',6'-dimethoxybiphenyl group—couple to form the final biaryl product and regenerate the active palladium(0) catalyst. For reductive elimination to occur, the two aryl groups must be in a cis orientation on the palladium center. The process is typically fast and irreversible. The steric congestion in the diarylpalladium(II) intermediate, formed from coupling with this compound, can promote this final bond-forming step by relieving steric strain.

Reactivity of this compound in Other Cross-Coupling Variants (e.g., Rh-catalyzed reactions)

While palladium catalysis dominates the applications of many arylboronic acids, rhodium-catalyzed reactions represent an important alternative offering complementary reactivity and selectivity. The reactivity of this compound in these systems is heavily influenced by the steric hindrance imposed by its ortho-substituents.

In rhodium-catalyzed asymmetric 1,4-additions to electron-deficient olefins (a conjugate addition), the steric and electronic properties of the arylboronic acid are critical. clockss.org Research has shown that for sterically demanding substrates, the enantioselectivity can be highly sensitive to the steric profile of the boronic acid. clockss.org For instance, in the Rh-catalyzed addition to α,β-unsaturated lactones, arylboronic acids with ortho-substituents can exhibit different reactivity compared to their meta- or para-substituted counterparts. clockss.org

Studies on Rh(I)-catalyzed Heck-type couplings with activated alkenes have demonstrated that steric bulk on the boronic acid can significantly alter the reaction pathway. For example, using 2,6-dimethylphenylboronic acid, a sterically similar analog, the selectivity can be shifted away from the typical Heck product and towards the 1,4-addition product, as the steric hindrance interferes with the Rh-H elimination step. lookchem.com This suggests that this compound would likely favor addition products over Heck-type products under similar conditions.

Rhodium catalysis is also pivotal in the asymmetric synthesis of chiral tertiary alcohols via addition to ketones. nih.gov The success of these reactions often depends on overcoming catalyst deactivation caused by coordination of the substrate. The steric bulk of the boronic acid can play a role in the kinetics and success of the transmetalation step. Furthermore, rhodium catalysts have been employed for the cross-coupling of boronic acids with racemic allyl halides to generate enantiomerically enriched products, a transformation less common in palladium catalysis. researchgate.netresearchgate.net The efficiency of such reactions highlights the unique capabilities of rhodium systems in handling diverse boronic acid partners for the formation of C(sp²)–C(sp³) bonds. sigmaaldrich.com

Comparison of this compound Reactivity with other Arylboronic Acids

The reactivity of this compound displays notable differences when compared to other arylboronic acids, primarily due to the combined steric and electronic effects of the 2',6'-dimethoxy substitution. These ortho-methoxy groups create significant steric hindrance around the boronic acid moiety and also function as electron-donating groups.

A key distinguishing feature is its propensity for protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond. Sterically hindered and electron-rich arylboronic acids are particularly susceptible to this decomposition pathway. andersonsprocesssolutions.com Studies by Kuivila and co-workers found that the protodeboronation of 2,6-dimethoxybenzeneboronic acid was rapid under both acidic and basic conditions, with maximum stability observed around pH 5. andersonsprocesssolutions.com This contrasts with many less hindered or electron-deficient arylboronic acids, which exhibit greater stability across a wider pH range.

In cross-coupling reactions, ortho-substituted boronic acids are often more challenging substrates. The steric bulk can inhibit the transmetalation step, which is a crucial part of the catalytic cycle for Suzuki-Miyaura reactions. acs.org However, this same steric hindrance is a foundational element for its use as a precursor to highly effective bulky phosphine (B1218219) ligands like SPhos, which can accelerate reactions involving other challenging substrates. mdpi.comsigmaaldrich.com

Conversely, electron-deficient arylboronic acids tend to exhibit different reactivity profiles. For example, in certain homocoupling side reactions, electron-deficient arylboronic acids are more prone to participate than their electron-rich counterparts. researchgate.net The table below summarizes the comparative characteristics.

Interactive Table: Comparative Reactivity of Arylboronic Acids

| Feature | This compound | Phenylboronic Acid (Unsubstituted) | 4-Trifluoromethylphenylboronic Acid (Electron-Deficient) |

| Steric Hindrance | High | Low | Low |

| Electronic Nature | Electron-Rich | Neutral | Electron-Poor |

| Susceptibility to Protodeboronation | High, especially in acidic/basic media andersonsprocesssolutions.com | Moderate | Low |

| Reactivity in Suzuki-Miyaura Coupling | Can be slow due to steric hindrance acs.org | Generally high | Generally high |

| pKa | Higher (less acidic Lewis acid) due to electron-donating groups nih.gov | Baseline | Lower (more acidic Lewis acid) due to electron-withdrawing groups nih.gov |

| Use as Ligand Precursor | Key precursor for bulky, electron-rich ligands (e.g., SPhos) mdpi.com | Precursor for simpler phosphine ligands | Less common for creating bulky ligands |

Lewis Acidity and Coordination Chemistry of this compound

Formation and Stability of Boronate Complexes

Boronic acids are Lewis acids that can form tetrahedral boronate complexes upon interaction with Lewis bases. nih.gov The stability of these complexes is a function of the boronic acid's intrinsic Lewis acidity and the steric environment around the boron center. For this compound, the steric hindrance from the ortho-methoxy groups significantly impacts complex formation.

A notable example is the reaction with diethanolamine (B148213) (DEA) to form heterocyclic boronate complexes known as DABO boronates. While many arylboronic acids efficiently form these air-stable crystalline solids, sterically hindered boronic acids often fail to react. Research has shown that 2,6-dimethylphenylboronic acid, a close structural analog, does not yield the corresponding DABO boronate because the steric hindrance prevents the formation of the required tetrahedral boronate species. nih.gov This strongly suggests that this compound would behave similarly, resisting the formation of such stable, tetracoordinate complexes with bulky bidentate ligands.

In the absence of stabilizing agents, boronic acids, including this compound, can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. mdpi.comresearchgate.net The equilibrium between the monomeric boronic acid and the boroxine (B1236090) can complicate reaction stoichiometry.

The stability of boronate esters, another class of complexes, is also influenced by steric and electronic factors. Sterically hindered arylboronate esters are known to be particularly prone to decomposition through pathways like protodeboronation, a reaction that can be catalyzed by residual palladium or other transition metals from a coupling reaction. andersonsprocesssolutions.com

Interactions with Protic and Aprotic Nucleophiles

The boron atom in this compound acts as an electrophilic center (Lewis acid), readily interacting with various nucleophiles. The nature of this interaction depends on whether the nucleophile is protic or aprotic.

Interactions with Protic Nucleophiles: Protic nucleophiles, such as water, alcohols, and amines, interact with the vacant p-orbital of the trigonal boronic acid. In aqueous basic solutions, hydroxide ions (a strong protic nucleophile) attack the boron atom to form a tetrahedral hydroxoboronate species, [R-B(OH)₃]⁻. nih.gov This process is an equilibrium, and the formation of the boronate anion is crucial for the transmetalation step in many cross-coupling reactions. mdpi.com However, for hindered, electron-rich boronic acids like this compound, this tetrahedral intermediate is also susceptible to protodeboronation, where a proton source cleaves the C-B bond. andersonsprocesssolutions.com This competing decomposition pathway is a critical aspect of its reactivity profile in protic media.

Interactions with Aprotic Nucleophiles: In the context of cross-coupling, the key interaction with an aprotic nucleophile occurs during the transmetalation step. Here, the boronic acid (or its derived boronate) coordinates to the metal center of the catalyst (e.g., palladium, rhodium). For a Suzuki-Miyaura reaction, an activated palladium(II) complex acts as the electrophile, and the organoboronate acts as the nucleophile to transfer the biphenyl (B1667301) group to the metal center. The steric bulk of this compound can slow this transfer step compared to less hindered boronic acids. acs.org However, when this scaffold is part of a phosphine ligand (like SPhos), its interaction with the metal center through the phosphorus atom defines the ligand's coordination chemistry and catalytic activity. sigmaaldrich.com

Stereochemical Aspects of Reactions Involving this compound

Investigations into Axial Chirality Generation and Control in Biphenyl Systems

The most significant stereochemical aspect of this compound is its role as a precursor to axially chiral biphenyl systems. The biphenyl scaffold can exhibit a form of stereoisomerism known as atropisomerism when rotation around the C-C single bond connecting the two aryl rings is sufficiently restricted. The presence of bulky substituents at the ortho positions (in this case, the boronic acid group and the two methoxy groups) creates a high rotational barrier, giving rise to stable, non-interconverting enantiomers (atropisomers).

This compound is a foundational building block for the synthesis of one of the most successful classes of ligands for cross-coupling: dialkylbiarylphosphines. Specifically, it is a key intermediate in the synthesis of SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). mdpi.comsigmaaldrich.com SPhos is an axially chiral, electron-rich, and bulky phosphine ligand that has demonstrated exceptional performance in a wide range of palladium-catalyzed reactions. The controlled stereochemistry of the biphenyl axis in SPhos creates a well-defined chiral pocket around the metal center, which is essential for its application in asymmetric catalysis, although it is most often used in its racemic form for general cross-coupling.

Research into generating chirality in biphenyl systems has explored various methods. One study demonstrated that the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid and 2-methoxyphenyl bromide, catalyzed by a palladium-loaded chiral silica (B1680970) support, could produce crystalline 2,2'-dimethoxybiphenyl (B32100) (the parent biphenyl of the ligand scaffold) that exhibited significant chiroptical activity. nih.gov This highlights that chirality can be induced and controlled during the very formation of the biphenyl backbone.

The ability to control the axial chirality of this biphenyl system is of paramount importance in modern organic synthesis, enabling the development of powerful catalysts for creating complex, enantiomerically pure molecules. rsc.orgnih.govresearchgate.net The unique structural features of this compound make it a cornerstone molecule for accessing this important class of chiral compounds.

Strategies for the Suppression of Racemization During Coupling Processes

The synthesis of atropisomeric biaryls using this compound in Suzuki-Miyaura cross-coupling reactions necessitates stringent control over the rotational stability of the newly formed C-C bond to prevent racemization. The atropisomerism in the products arises from restricted rotation around the pivotal C-C bond, and maintaining the desired chirality is a significant synthetic challenge. The choice of ligands, bases, and reaction conditions plays a crucial role in achieving high enantioselectivity.

Bulky phosphine ligands are instrumental in creating a chiral pocket around the metal center, which in turn influences the stereochemical outcome of the coupling reaction. The ligand dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine, commonly known as SPhos, is an electron-rich biaryl phosphine ligand that has been effectively used to enhance the reactivity of palladium catalysts in cross-coupling reactions. chemicalbook.comsigmaaldrich.com Its structural features, including a biphenyl backbone with dicyclohexyl groups and two methoxy substituents, contribute to its electron-donating properties and create a specific steric environment that can favor the formation of one atropisomer over the other. The use of such specialized ligands helps in achieving high yields and suppressing racemization, even under mild reaction conditions. nih.gov

The selection of the base is another critical parameter. While a base is essential for the activation of the boronic acid, its strength and nature can influence the rate of both the desired cross-coupling and the undesired racemization and protodeboronation side reactions. Weaker bases are often preferred as they can minimize side reactions.

The development of chiral ligands has been a key focus in atroposelective synthesis. For instance, chiral-bridged biphenyl monophosphine ligands have demonstrated superiority in both reactivity and enantioselectivity in the synthesis of axially chiral biaryl compounds. researchgate.net The atroposelective synthesis of biaryldiols has also been achieved through organocatalytic arylation of 2-naphthols, where chiral phosphoric acids effectively transfer stereochemical information to create axial chirality. nih.gov While not directly involving this compound, these examples highlight the importance of the chiral catalyst in controlling the stereochemistry of the product.

The table below summarizes representative conditions used in Suzuki-Miyaura cross-coupling reactions aimed at controlling stereoselectivity, drawing from methodologies applied to similar sterically hindered or electron-rich systems.

| Ligand | Base | Solvent | Temperature (°C) | Key Outcome/Observation | Reference |

|---|---|---|---|---|---|

| SPhos | K₃PO₄ | THF | 50 | High yields and suppression of racemization in couplings of sterically hindered biaryls. | researchgate.net |

| (S,S)-BaryPhos | K₃PO₄ | DCE/H₂O | 35 | High efficiency and enantioselectivity in atroposelective Suzuki-Miyaura coupling. | researchgate.net |

| Chiral Phosphoric Acid | - | - | Mild | Efficient access to axially chiral biaryldiols with excellent enantioselectivities. | nih.gov |

Protodeboronation Pathways and Their Mitigation for this compound

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant and often problematic side reaction in Suzuki-Miyaura couplings. ed.ac.uk This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the arylboronic acid. ed.ac.ukrsc.org

For this compound, the two electron-donating methoxy groups at the ortho positions of one of the phenyl rings make it an electron-rich arene boronic acid. Research on similar electron-rich systems has shown that metal-free thermal protodeboronation can occur. rsc.org Mechanistic studies suggest that this can proceed through the complexation of the boronic acid with a proton source, followed by the fission of the carbon-boron bond. rsc.org While base-promoted protodeboronation is a known pathway, it has been observed to be more facile for arylboronates with ortho-electron-withdrawing groups. nih.govorgsyn.org Conversely, aryl boronic acids with electron-donating groups have been found to be less reactive towards acid-catalyzed protodeboronation.

A primary strategy to mitigate protodeboronation is the use of boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. nih.govsigmaaldrich.com MIDA boronates are air-stable, crystalline solids that are generally unreactive under standard anhydrous cross-coupling conditions. nih.gov They function as a protecting group for the boronic acid, allowing for a "slow-release" of the active boronic acid in situ upon hydrolysis with a mild aqueous base. nih.gov This slow release maintains a low concentration of the free boronic acid in the reaction mixture, which kinetically favors the desired cross-coupling over the competing protodeboronation pathway. nih.gov This strategy has been particularly effective for inherently unstable boronic acids, including various heterocyclic derivatives. nih.govnih.gov

The choice of reaction conditions is also critical in minimizing protodeboronation. Anhydrous conditions or the use of specific solvent systems can suppress this side reaction. ed.ac.ukrsc.org For instance, anhydrous room temperature Suzuki-Miyaura polymerization has been developed to hinder the protodeboronation of arylboronic acids. ed.ac.uk

The following table outlines strategies and conditions aimed at mitigating protodeboronation, with a focus on principles applicable to electron-rich arylboronic acids like this compound.

| Mitigation Strategy | Key Conditions/Reagents | Mechanism of Action | Reference |

|---|---|---|---|

| Use of MIDA Boronates | N-methyliminodiacetic acid (MIDA) protection | Slow, controlled in situ release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation. | nih.govnih.govnih.gov |

| Anhydrous Reaction Conditions | Absence of water | Prevents the hydrolysis of the boronic acid and subsequent protonolysis of the C-B bond. | ed.ac.uksigmaaldrich.com |

| Use of Trifluoroborate Salts | Potassium aryltrifluoroborates | Increased stability of the tetracoordinate boron species compared to the tricoordinate boronic acid, reducing susceptibility to protodeboronation. | rsc.org |

| Catalyst and Ligand Selection | Highly active palladium catalysts and specialized ligands (e.g., SPhos) | Accelerates the rate of the desired cross-coupling reaction, making it kinetically more favorable than protodeboronation. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 2 ,6 Dimethoxybiphenyl 2 Ylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2',6'-Dimethoxybiphenyl-2-ylboronic acid and its derivatives, providing precise information about the atomic connectivity and spatial arrangement of the molecule.

High-resolution ¹H and ¹³C NMR spectra offer a fundamental characterization of the molecular structure. In the ¹H NMR spectrum of a related compound, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos), the aromatic protons of the dimethoxybiphenyl moiety appear in the range of δ 6.6-7.4 ppm, while the methoxy (B1213986) protons exhibit a characteristic singlet at approximately δ 3.8 ppm. magritek.com For this compound, the protons on the biphenyl (B1667301) backbone would show complex splitting patterns due to spin-spin coupling, providing information about their relative positions. The B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide chemical shift range or not being observed at all.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. For SPhos, the carbon atoms of the dimethoxy-substituted ring appear at δ 158.4 (C-O), 132.0, 129.5, and 104.3 ppm. magritek.com The carbon bearing the boronic acid group in the target molecule is expected to have a chemical shift influenced by the boron atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2',6'-Dimethoxybiphenyl Derivatives.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.6 - 7.5 | 104 - 159 |

| OCH₃ | ~3.8 | ~55 |

| B(OH)₂ | Broad, variable | - |

| C-B | - | ~130-140 |

| C-O | - | ~158 |

Note: Data are generalized from related structures and may vary based on solvent and specific derivative.

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations, a variety of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the methoxy and boronic acid groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY can confirm the ortho relationship of the substituents by showing correlations between the protons of one ring and the substituents of the other, which is indicative of the twisted biphenyl conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₅BO₄), the expected exact mass is approximately 258.1063 g/mol . sigmaaldrich.com HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass. Analysis of boronic acids can sometimes be challenging due to their propensity to form anhydrides (boroxines) or adducts with solvents. researchgate.net

The fragmentation pattern of phenylboronic acids upon ionization often involves the loss of water and other small molecules. nih.govresearchgate.net In the case of this compound, characteristic fragments would likely arise from the cleavage of the C-B bond, loss of the methoxy groups, and fragmentation of the biphenyl core. The presence of boron's characteristic isotopic pattern (¹⁰B and ¹¹B) can further aid in the identification of boron-containing fragments. nih.govresearchgate.net

Table 2: Expected HRMS Data for this compound.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₆BO₄⁺ | 259.1136 |

| [M+Na]⁺ | C₁₄H₁₅BO₄Na⁺ | 281.0955 |

| [M-H]⁻ | C₁₄H₁₄BO₄⁻ | 257.0991 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid group, often involved in hydrogen bonding. anadolu.edu.tr The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the methoxy groups are expected around 1250 cm⁻¹ and 1020-1075 cm⁻¹. The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. anadolu.edu.tr Aromatic C=C stretching vibrations will give rise to bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. Biphenyl and its derivatives show strong peaks around 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.netaps.org The specific vibrational modes can be sensitive to the conformation of the biphenyl system. researchgate.net The "fingerprint" region (600-1800 cm⁻¹) in the Raman spectrum is particularly rich in structural information. physicsopenlab.org

Table 3: Key Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C-O stretch (methoxy) | ~1250, 1020-1075 | IR |

| B-O stretch | 1300 - 1400 | IR |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its electronic structure and conjugation.

The UV-Vis absorption spectrum of biphenyl compounds typically shows a strong absorption band around 250 nm, corresponding to a π→π* transition. uu.nl The presence of methoxy groups, which are electron-donating, is expected to cause a bathochromic (red) shift of this absorption maximum. The absorption spectrum of this compound will be influenced by the extended π-system of the biphenyl core and the electronic effects of the methoxy and boronic acid substituents. For instance, 4,4'-Dimethoxybiphenyl has an excitation peak at 264 nm. aatbio.com

Biphenyl derivatives can be fluorescent. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the environment. nih.gov The substitution pattern on the biphenyl rings significantly influences the fluorescence characteristics. researchgate.net For example, some methoxy-substituted stilbene (B7821643) derivatives, which also possess a conjugated π-system, exhibit moderate-to-high fluorescence quantum yields. nih.gov The fluorescence of this compound and its derivatives would be dependent on the degree of intramolecular charge transfer character in the excited state, which is influenced by the substituents and the dihedral angle between the phenyl rings.

Photophysical Properties and Electronic Transitions of the Biphenyl Core

The photophysical properties of this compound are primarily governed by the electronic transitions within its substituted biphenyl core. The fundamental chromophore is the biphenyl system, which is known to exhibit strong absorption in the ultraviolet region due to π→π* electronic transitions. The presence of substituents on the aromatic rings significantly modulates these properties.

The two methoxy (-OCH₃) groups at the 2' and 6' positions act as strong electron-donating groups through the resonance effect. This donation of electron density to the aromatic π-system increases the energy of the highest occupied molecular orbital (HOMO). Consequently, the HOMO-LUMO energy gap is reduced, which is expected to cause a bathochromic (red) shift in the primary absorption bands compared to unsubstituted biphenyl. Furthermore, the electronic nature of these substituents can induce intramolecular charge transfer (ICT) character into the excited state. beilstein-journals.org

While specific experimental absorption and emission maxima for this compound are not extensively reported in the literature, studies on structurally similar methoxy-substituted biphenyls and other aromatic systems provide insight. mdpi.comnih.gov The boronic acid moiety, being an electron-withdrawing group, can further influence the electronic structure, potentially creating a "push-pull" system that enhances ICT characteristics. mdpi.com The photophysical properties are also highly dependent on the dihedral angle between the two phenyl rings; a more planar conformation would lead to greater π-conjugation and red-shifted spectra, whereas the significant steric hindrance in this molecule leads to a twisted structure that can result in blue-shifted absorption compared to a hypothetical planar equivalent. nih.govresearchgate.net

Table 1: Expected Effects of Substituents on the Photophysical Properties of the Biphenyl Core

| Property | Unsubstituted Biphenyl Core | Effect of 2',6'-Dimethoxy Groups | Effect of 2-Boronic Acid Group |

| Primary Transition | π→π | π→π with potential ICT character | Modulates ICT character |

| Absorption Maxima (λmax) | UV region (~250 nm) | Bathochromic (red) shift | May cause slight shifts |

| Molar Absorptivity | High | Generally high | Dependent on final electronic structure |

| Fluorescence | Blue fluorescence | Potential for red-shifted emission | Can influence quantum yield and emission wavelength |

X-ray Crystallography of this compound Derivatives and Intermediates

While the single-crystal X-ray structure of this compound itself is not publicly documented, extensive structural data exists for its close derivatives, which share the same core scaffold. Analysis of these related structures provides critical insights into the conformational preferences and solid-state interactions inherent to this molecular framework. A particularly relevant derivative is 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, which replaces the boronic acid group with a dicyclohexylphosphino moiety. Another informative analogue is RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), which features bulkier isopropoxy groups. researchgate.net

The defining structural feature of these ortho-disubstituted biphenyl systems is their non-planar conformation in the solid state. researchgate.netresearchgate.net Steric hindrance between the substituents at the 2, 2', and 6' positions prevents free rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation forces the molecule to adopt a twisted conformation, leading to atropisomerism.

The degree of this twist is quantified by the biaryl dihedral (or torsion) angle. In the crystal structure of the related ligand RuPhos, which crystallizes with two independent molecules in the asymmetric unit, these torsion angles are substantial, measuring 97.6 (2)° and 105.8 (2)°. researchgate.net This significant deviation from coplanarity minimizes steric repulsion between the bulky substituents on adjacent rings. This conformation disrupts the π-conjugation across the biphenyl system, which directly impacts the electronic and photophysical properties discussed previously. The central C4-C13 biaryl bond length in RuPhos is approximately 1.495-1.499 Å, consistent with a single C-C bond between two sp²-hybridized carbon atoms. researchgate.net The SPhos ligand is also known to adopt a similarly twisted conformation due to the steric demands of its dicyclohexylphosphino and dimethoxy groups. smolecule.com

Table 2: Selected Crystallographic Data for RuPhos, a Derivative of this compound

| Parameter | Molecule A | Molecule B | Source |

| Compound Name | RuPhos | RuPhos | researchgate.net |

| Biaryl C-C Bond Length | 1.495 (2) Å | 1.499 (2) Å | researchgate.net |

| Biaryl Torsion Angle | 97.6 (2)° | 105.8 (2)° | researchgate.net |

| Conformation | Highly twisted, non-planar | Highly twisted, non-planar | researchgate.net |

The crystal packing of 2',6'-dimethoxybiphenyl derivatives is primarily dictated by weak, non-directional van der Waals forces. In the case of the SPhos and RuPhos ligands, the bulky dicyclohexyl and aryl groups create a complex molecular shape that packs to maximize space-filling efficiency without strong, directional interactions like classical hydrogen bonds. researchgate.net

Although strong hydrogen bond donors are absent in the phosphine (B1218219) derivatives, weaker C-H···O and C-H···π interactions are likely to play a role in stabilizing the crystal lattice. The methoxy groups and the π-systems of the phenyl rings can act as weak acceptors for hydrogen bonds from the C-H groups of the cyclohexyl rings or adjacent aromatic rings. The crystal structure of RuPhos, for example, reveals a triclinic unit cell where molecules are arranged without any co-crystallized solvent molecules, indicating an efficient packing arrangement driven by these weaker forces. researchgate.net In the case of the title compound, this compound, one would anticipate the presence of strong O-H···O hydrogen bonds, which typically lead to the formation of centrosymmetric dimers in the solid state, a common structural motif for arylboronic acids.

Table 3: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Potential Donor | Potential Acceptor | Role in Crystal Packing |

| Van der Waals Forces | Entire molecule | Entire molecule | Primary driving force for packing |

| C-H···O Hydrogen Bonds | C-H (Aryl, Cyclohexyl) | Oxygen (Methoxy) | Secondary stabilization |

| C-H···π Interactions | C-H (Aryl, Cyclohexyl) | Phenyl Ring (π-system) | Directional influence on packing |

| O-H···O Hydrogen Bonds * | O-H (Boronic Acid) | O (Boronic Acid) | Dimer formation, highly directional |

*Expected for this compound, but absent in its phosphine derivatives like SPhos and RuPhos.

Computational and Theoretical Investigations on 2 ,6 Dimethoxybiphenyl 2 Ylboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can elucidate the relationship between a molecule's structure and its chemical behavior. nih.govbohrium.comresearchgate.net For 2',6'-Dimethoxybiphenyl-2-ylboronic acid, DFT studies reveal critical details about its reactivity through analyses of its molecular orbitals and electrostatic potential. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgscirp.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 2',6'-dimethoxyphenyl ring. The electron-donating nature of the two methoxy (B1213986) groups increases the energy of the HOMO, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the biphenyl (B1667301) backbone and the electron-deficient boronic acid moiety [-B(OH)₂]. This distribution makes the boron atom a primary site for nucleophilic attack, a crucial step in reactions like the Suzuki-Miyaura coupling.

A smaller HOMO-LUMO gap signifies higher reactivity and polarizability. nih.gov DFT calculations on similar aromatic and dimethoxybenzene compounds suggest that this compound would possess a significant energy gap, indicative of good thermodynamic stability. nih.govresearchgate.net

| Parameter | Calculated Value (eV) | Implication for this compound |

|---|---|---|

| HOMO Energy | ~ -6.6 eV | Indicates moderate electron-donating capability, centered on the dimethoxy-phenyl ring. |

| LUMO Energy | ~ -1.8 eV | Indicates susceptibility to nucleophilic attack, particularly at the boronic acid group. |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Suggests high chemical stability with controlled reactivity. |

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, identifying electron-rich and electron-poor regions. libretexts.org These maps are invaluable for predicting non-covalent interactions and sites of chemical reactivity. libretexts.orgwuxiapptec.com

In an ESP map of this compound, distinct regions of positive and negative potential would be observed:

Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the oxygen atoms of the two methoxy groups and the two hydroxyl groups of the boronic acid. These sites are prone to interaction with electrophiles and can act as hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient regions are primarily located around the acidic hydrogen atoms of the boronic acid's hydroxyl groups. This positive potential highlights their susceptibility to deprotonation by a base, which is the essential activation step in Suzuki-Miyaura cross-coupling reactions. wuxiapptec.com

Neutral Potential (Green): The carbon atoms of the aromatic rings typically exhibit a more neutral potential, though the electron-donating methoxy groups slightly increase the negative potential of the ring they are attached to.

The ESP map visually confirms the dual reactivity of the molecule: the nucleophilic character of the oxygen atoms and the electrophilic/acidic nature of the boronic acid group. mdpi.com

Mechanistic Pathway Elucidation via Computational Modeling of Reactions

Computational modeling is instrumental in mapping the intricate step-by-step mechanisms of complex organic reactions. For this compound, this is particularly relevant for understanding its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. nih.govwikipedia.org

The Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can locate the transition state (the highest energy point) for each step, allowing for the determination of activation energy barriers.

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide. This step typically has a low activation barrier.

Transmetalation: This is often the rate-determining step. nih.gov The activated boronic acid (as a boronate complex, [R-B(OH)₃]⁻) transfers its organic group (the 2',6'-dimethoxybiphenyl-2-yl moiety) to the palladium center. Computational studies on similar ortho-substituted systems show this step has a significant activation energy. nih.gov For a model system, this barrier was calculated to be around 30.5 kcal/mol under basic conditions. nih.gov The presence of the ortho-methoxy group in the target molecule may influence this step through a chelation effect with the palladium center, potentially lowering the activation barrier and affecting selectivity. beilstein-journals.orgresearchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and detach, forming the final product and regenerating the palladium(0) catalyst. This step is typically fast, with a calculated activation barrier in a model system of about 14.4 to 17.7 kcal/mol. nih.gov

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | TS for Ar-X addition to Pd(0) | ~2.6 |

| Transmetalation | TS for transfer from boronate to Pd(II) | ~30.5 (under basic conditions) |

| Reductive Elimination | TS for C-C bond formation | ~14.4 |

Data is based on a model reaction between bromobenzene (B47551) and phenylboronate (B1261982) anion and serves as a representative example. nih.gov

By calculating the relative energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net In the Suzuki-Miyaura reaction, a key boron-containing intermediate is the boronate anion, formed by the addition of a base (e.g., OH⁻) to the boronic acid. This activation is crucial as it increases the nucleophilicity of the organic group to be transferred.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd-Zeolite + C₆H₅Br + C₆H₅B(OH)₂ | 0.0 |

| AD1 | Adduct after Oxidative Addition | -28.7 |

| IN2 | Intermediate after Transmetalation | -29.9 |

| PR1 | Product Complex (Biphenyl + Pd) | -54.5 |

Energies are relative to the initial reactants for a model system and serve as a representative example. nih.gov

Conformational Analysis and Rotational Barriers of the Biphenyl System

The biphenyl scaffold in this compound is heavily substituted at all four ortho positions (positions 2, 6, 2', and 6'). This substitution creates significant steric hindrance, which restricts rotation around the central C-C single bond. This phenomenon, known as atropisomerism, can lead to stable, non-interconverting rotational isomers (atropisomers).

Computational methods, particularly DFT, are highly effective at calculating the energy profile for rotation around the biphenyl bond. rsc.org The calculation involves systematically changing the dihedral angle between the two phenyl rings and calculating the energy at each point. The difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) defines the rotational barrier.

For this compound, the ground state is a non-planar (twisted) conformation to minimize steric clash between the ortho substituents. The transition state for rotation occurs at a dihedral angle of 90°, where the bulky ortho groups are forced into close proximity. Given the presence of four substituents, the rotational barrier is expected to be substantial, likely exceeding 20 kcal/mol. Such a high barrier indicates that the atropisomers would be stable and potentially separable at room temperature. beilstein-journals.orgresearchgate.net

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | -H, -H, -H, -H | ~1.5 |

| 2-Methylbiphenyl | -CH₃, -H, -H, -H | ~7-10 |

| 2,2'-Dimethylbiphenyl | -CH₃, -H, -CH₃, -H | ~19 |

| Atropisomeric Arylpyridine Derivative | -Br, -CH₃, -Ar, -CH₃ | 21.7 |

| 2,2',6,6'-Tetramethylbiphenyl | -CH₃, -CH₃, -CH₃, -CH₃ | >30 |

Values are compiled from various experimental and computational studies for comparison. researchgate.netresearchgate.net

Stereoelectronic Effects of Ortho-Methoxy Substituents

The unique reactivity and structural properties of this compound are significantly influenced by the stereoelectronic effects of the two methoxy groups positioned ortho to the biphenyl linkage. Computational studies, primarily employing Density Functional Theory (DFT), provide critical insights into how these substituents modulate the molecule's behavior.

The ortho-methoxy groups exert a combination of steric and electronic effects. Sterically, their presence enforces a significant dihedral angle between the two phenyl rings. This twisted conformation is a result of steric repulsion between the methoxy groups and the adjacent phenyl ring. This conformational constraint is crucial as it influences the accessibility of the boronic acid moiety for subsequent chemical reactions.

Electronically, the methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic system. This electron donation increases the electron density of the phenyl rings, which in turn affects the acidity and reactivity of the boronic acid group. DFT calculations on related dimethoxybenzene derivatives have shown that such substitutions lead to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap. researchgate.netnih.govbohrium.comnih.gov A smaller energy gap generally correlates with higher reactivity. researchgate.netnih.govbohrium.comnih.gov

Molecular Electrostatic Potential (MEP) maps, another tool in computational chemistry, can visualize the electron distribution and predict sites of electrophilic and nucleophilic attack. For a molecule like this compound, MEP analysis would likely show a high electron density on the methoxy-substituted ring, making it more susceptible to electrophilic attack, while the boronic acid group would be the primary site for nucleophilic interaction.

The interplay of these stereoelectronic effects is summarized in the conceptual data table below, which illustrates the expected impact of the ortho-methoxy groups based on computational principles.

| Parameter | Effect of ortho-Methoxy Groups | Consequence |

| Dihedral Angle | Increased due to steric hindrance | Restricted rotation, influences binding to metal centers |

| HOMO Energy | Increased (destabilized) | Enhanced nucleophilicity of the aromatic system |

| LUMO Energy | Decreased (stabilized) | Increased electrophilicity at the boron center |

| HOMO-LUMO Gap | Decreased | Higher overall reactivity |

| Electron Density | Increased on the methoxy-substituted ring | Modulated reactivity in electrophilic aromatic substitution |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry serves as a powerful predictive tool for understanding and forecasting the reactivity and selectivity of this compound in novel chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. DFT calculations can model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination, to predict reaction outcomes. researchgate.net

The prediction of reactivity often begins with an analysis of the frontier molecular orbitals (HOMO and LUMO). The energy and localization of these orbitals can indicate the most probable sites for reaction and the facility with which the molecule will participate in a given transformation. For this compound, the electron-donating methoxy groups are expected to enhance the rate of transmetalation, a crucial step in many cross-coupling reactions where the aryl group is transferred from boron to the metal catalyst.

Selectivity in novel transformations can also be predicted by calculating the energy barriers for different possible reaction pathways. For instance, in a reaction with a substrate bearing multiple reactive sites, DFT can be used to determine the transition state energies for reaction at each site. The pathway with the lowest activation energy will be the most kinetically favored, thus predicting the major product. The steric hindrance imposed by the ortho-methoxy groups can be expected to play a significant role in directing selectivity, favoring reactions at less sterically encumbered sites or with smaller reaction partners.

The principles of using computational methods to predict reactivity and selectivity are illustrated in the following conceptual data table. This table outlines how different computational parameters can be used to forecast the behavior of this compound in a hypothetical novel cross-coupling reaction.

| Computational Parameter | Information Provided | Predicted Outcome for this compound |

| Transition State Energy (ΔG‡) | Kinetic barrier for a reaction pathway | Lower barriers for pathways involving electron-rich aryl partners |

| Reaction Energy (ΔG_rxn) | Thermodynamic favorability of a reaction | Exergonic formation of sterically accessible biaryl products |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and bond strengths | Polarization of the C-B bond, facilitating transmetalation |

| Steric Mapping (e.g., %Vbur) | Steric profile of the molecule | High steric demand may lead to selectivity for less hindered partners |

These computational approaches, by providing a detailed atomistic-level understanding of reaction mechanisms and the factors controlling them, are invaluable for the rational design of new synthetic methodologies and the prediction of their outcomes.

Applications of 2 ,6 Dimethoxybiphenyl 2 Ylboronic Acid in Complex Molecule Synthesis

As a Versatile Building Block for Substituted Biaryls

The primary application of 2',6'-Dimethoxybiphenyl-2-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. nih.govresearchgate.net This reaction is a cornerstone of synthetic chemistry, widely used in the pharmaceutical and materials science industries for its reliability and functional group tolerance. nih.gov The biphenyl (B1667301) structure of the boronic acid serves as a rigid scaffold, allowing for the introduction of further complexity by coupling it with various aryl or heteroaryl halides.

The presence of the 2',6'-dimethoxy substituents on one of the phenyl rings is not merely passive; it influences the electronic and steric environment of the molecule, which can be leveraged to control reactivity and selectivity in subsequent synthetic steps. This makes it a more specialized reagent than simpler arylboronic acids.

The synthesis of biaryls with multiple substituents at the ortho positions of the biaryl axis is a significant challenge in organic chemistry due to steric hindrance. organic-chemistry.orgdocumentsdelivered.com this compound is particularly well-suited for addressing this challenge. The methoxy (B1213986) groups create a sterically demanding environment that, while making the compound itself hindered, facilitates its use in palladium-catalyzed couplings to form even more congested products. organic-chemistry.orgsemanticscholar.org

The utility of related structures in forming sterically crowded biaryls has been demonstrated in various palladium-catalyzed cross-coupling reactions. semanticscholar.orgresearchgate.net For instance, palladium-phosphinous acid systems have proven effective for the coupling of ortho-substituted aryl halides, achieving high yields of di- and tri-ortho-substituted biaryls under mild conditions. organic-chemistry.org The structural motif of this compound is integral to ligands that facilitate these difficult transformations, underscoring its importance in accessing sterically hindered compounds.

| Catalytic System | Reaction Type | Key Feature | Typical Yields |

|---|---|---|---|

| Palladium/Phosphinous Acid | Kumada-Corriu Coupling | Effective for coupling ortho-substituted aryl halides. organic-chemistry.org | 87-98% organic-chemistry.org |

| BIAN-NHC-Palladium | Suzuki-Miyaura Coupling | Utilizes N-heterocyclic carbene (NHC) ligands for stability and activity. researchgate.net | High yields reported. researchgate.net |

| Palladium/SPhos | Suzuki-Miyaura Coupling | SPhos, derived from the title boronic acid, is highly effective for hindered substrates. chemicalbook.comontosight.ai | Excellent yields under mild conditions. tcichemicals.com |

Heterobiaryl motifs, which contain at least one heterocyclic ring, are prevalent in pharmaceuticals and agrochemicals. researchgate.net The Suzuki-Miyaura reaction is a key method for their synthesis, though it can be challenging when using unstable heteroarylboronic acids. researchgate.netorganic-chemistry.org this compound can be coupled with a variety of heteroaryl halides to construct complex heterobiaryl systems.

For example, new pyridinylboronic acids have been synthesized and used as coupling partners in Suzuki reactions to prepare novel heterobiaryls. dergipark.org.tr Similarly, the coupling of PyFluor (pyridine-2-sulfonyl fluoride) with various hetero(aryl) boronic acids using a palladium catalyst demonstrates a modern approach to forming 2-arylpyridines. nih.gov Ligands derived from this compound are often employed to enhance the efficiency of these couplings, particularly with challenging heteroaryl substrates. chemicalbook.comnih.gov

Formation of Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes) through Annulation Reactions

While primarily used in cross-coupling, the structural framework of this compound is conducive to intramolecular cyclization or annulation reactions to form polycyclic aromatic hydrocarbons (PAHs). Although direct examples involving the title boronic acid are specialized, related methodologies illustrate the principle. For instance, cobalt-mediated [2+2+2] cycloaddition reactions of alkynylboronates with diynes are used to create fused arylboronic esters, which are precursors to complex aromatic systems. semanticscholar.org Such strategies could theoretically be adapted to derivatives of this compound to construct phenanthrene-like structures through intramolecular C-H activation or other cyclization pathways.

Role in the Synthesis of Chiral Organic Scaffolds and Atropisomeric Compounds

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. illinois.edu Biaryl compounds with bulky ortho substituents, like the 2',6'-dimethoxybiphenyl scaffold, are classic examples of molecules that can exhibit axial chirality. This feature makes this compound a valuable precursor for creating chiral ligands and scaffolds.

The synthesis of axially chiral boron compounds is an emerging field of research. mdpi.com While resolution of atropisomers can be achieved by chiral HPLC, modern synthetic strategies aim for asymmetric synthesis. mdpi.com For example, a one-pot method combining a Suzuki-Miyaura coupling reaction with crystal ripening in the presence of a chiral catalyst has been used to produce chiroptical crystals of 2,2'-dimethoxybiphenyl (B32100). nih.gov This demonstrates that the biphenyl framework inherent in the title compound is central to the generation of atropisomeric structures. Ligands derived from this boronic acid are instrumental in asymmetric catalysis, where the chiral environment they create around a metal center dictates the stereochemical outcome of a reaction.

Precursor for Advanced Ligand Synthesis (e.g., Biphenyl-Based Phosphines with Dimethoxy Substituents)

One of the most significant applications of this compound is its use as a key intermediate in the synthesis of advanced phosphine (B1218219) ligands. chemicalbook.comontosight.ai Phosphines are crucial ligands in transition-metal catalysis, stabilizing the metal center and modulating its reactivity. sigmaaldrich.com The biphenyl scaffold provides a robust and sterically tunable framework.

The ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prominent example derived from this boronic acid. chemicalbook.comontosight.ainih.gov SPhos is an electron-rich, air-stable biaryl phosphine ligand known for its high activity in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Kumada-Corriu couplings. chemicalbook.comontosight.ai Its efficacy stems from the combination of the electron-donating methoxy groups and the bulky dicyclohexylphosphino group, which together promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

| Ligand Name | Full Chemical Name | Phosphine Group | Key Applications |

|---|---|---|---|

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) nih.gov | Dicyclohexylphosphine | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. chemicalbook.com |

| (No common name) | (2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine nih.gov | Diphenylphosphine | Used in palladium-catalyzed direct arylation of polyfluoroarenes. nih.gov |

The conversion of the boronic acid group into a phosphine moiety is a critical transformation in ligand synthesis. While the precise, multi-step industrial synthesis is proprietary, the general pathway involves replacing the boronic acid group with a phosphine. A common laboratory-scale approach involves the conversion of the boronic acid to a more reactive intermediate, such as an aryl halide or triflate, followed by reaction with a phosphine source.

An alternative and more direct conceptual pathway involves the conversion of the arylboronic acid to an aryllithium or Grignard reagent, which can then be reacted with a chlorophosphine, such as chlorodicyclohexylphosphine (B95532), to form the desired phosphine ligand. For instance, the synthesis of SPhos can be achieved by first constructing the 2-bromo-2',6'-dimethoxybiphenyl intermediate. This intermediate is then treated with n-butyllithium to generate a lithium-biphenyl species, which subsequently reacts with chlorodicyclohexylphosphine to yield SPhos after purification. This transformation is central to accessing a wide library of phosphine ligands essential for modern catalysis. snnu.edu.cn

Design Principles Influenced by the 2',6'-Dimethoxybiphenyl Core

The 2',6'-dimethoxybiphenyl scaffold is a privileged structure in modern catalyst and ligand design, imparting a unique combination of steric and electronic properties that are crucial for influencing reaction outcomes. The design principles derived from this core are centered on its hindered biaxial framework and the electronic nature of the ortho-methoxy substituents.

A key feature of the 2',6'-dimethoxybiphenyl core is the significant steric bulk originating from the two methoxy groups at the 2' and 6' positions. These groups restrict the rotation around the C-C single bond connecting the two phenyl rings, forcing a high dihedral angle. This twisted, three-dimensional structure creates a well-defined and sterically demanding environment around the active site of a catalyst. This steric hindrance is instrumental in promoting challenging cross-coupling reactions, particularly those involving hindered substrates where catalyst deactivation or slow reaction rates are common issues.

The electronic properties of the methoxy groups also play a critical role. As electron-donating groups, they increase the electron density on the aromatic rings. When incorporated into a ligand, this enhances the electron-donating ability of the ligand as a whole. For instance, in phosphine ligands based on this core, this increased electron density on the phosphorus atom can enhance the reactivity of the metal center in catalytic cycles, such as in palladium-catalyzed cross-coupling reactions.

The most prominent example illustrating these design principles is the family of Buchwald phosphine ligands, particularly SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). While not a boronic acid, SPhos features the identical 2',6'-dimethoxybiphenyl core. Its remarkable efficacy in a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is directly attributed to the biphenyl scaffold. The bulky dicyclohexylphosphino group, combined with the steric and electronic contributions of the dimethoxybiphenyl backbone, creates a highly active and stable catalyst system capable of facilitating difficult transformations with high efficiency and selectivity. The success of SPhos underscores the value of the 2',6'-dimethoxybiphenyl core as a foundational element in the rational design of high-performance catalysts.

Catalytic Applications of this compound in Organic Transformations (e.g., Dehydrative Amidation)

Arylboronic acids are recognized as versatile catalysts for a variety of organic transformations, leveraging the Lewis acidic nature of the boron atom to activate functional groups. rsc.org One of the most significant applications is in the direct dehydrative amidation of carboxylic acids and amines, which presents an atom-economical and environmentally benign alternative to traditional methods that require stoichiometric activating agents. nih.gov

While this compound belongs to this catalytically active class of compounds, specific studies detailing its application in organic transformations, including dehydrative amidation, are not extensively documented in prominent scientific literature. However, the general principles of arylboronic acid catalysis can be illustrated by the performance of other, more studied, substituted phenylboronic acids in this key transformation.

The catalytic cycle for dehydrative amidation is generally believed to proceed through the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid, eliminating a molecule of water to form a reactive acylboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack by an amine. The subsequent aminolysis releases the desired amide product and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. The removal of water, typically through azeotropic distillation (e.g., with a Dean-Stark apparatus), is crucial to drive the equilibrium towards product formation.

The efficiency of this process is highly dependent on the structure of the arylboronic acid catalyst. Both steric and electronic factors of the substituents on the phenyl ring influence the catalyst's activity. For example, electron-withdrawing groups can increase the Lewis acidity of the boron atom, enhancing its ability to activate the carboxylic acid. The performance of various boronic acid catalysts in dehydrative amidation reactions highlights the potential utility of compounds like this compound in such transformations.

Below is a table summarizing the catalytic performance of representative boronic acids in a model dehydrative amidation reaction.

| Catalyst (mol%) | Carboxylic Acid | Amine | Product | Yield (%) | Ref. |

| 1b (10 mol%) | Phenylacetic acid | Benzylamine | N-benzyl-2-phenylacetamide | 99 | nih.gov |

| 1a (10 mol%) | Phenylacetic acid | Benzylamine | N-benzyl-2-phenylacetamide | 73 | nih.gov |

| 1b (10 mol%) | 6-Aminohexanoic acid | - | ε-caprolactam | >99 | nih.gov |

| 1a (10 mol%) | 6-Aminohexanoic acid | - | ε-caprolactam | 84 | nih.gov |

Catalyst 1a: 3-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)thiophen-2-ylboronic acid; Catalyst 1b: 4-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)thiophen-2-ylboronic acid

Future Research Directions and Perspectives for 2 ,6 Dimethoxybiphenyl 2 Ylboronic Acid Chemistry

Development of Novel Organoboron Reaction Methodologies

Future research will likely focus on creating new reactions that leverage the distinct properties of 2',6'-Dimethoxybiphenyl-2-ylboronic acid. A primary area of interest is the development of novel cross-coupling reactions. While its role in Suzuki-Miyaura couplings is established, exploring its utility in other coupling reactions, such as Chan-Lam and Heck-type reactions, could reveal new synthetic pathways. The steric hindrance provided by the dimethoxybiphenyl scaffold may offer unique selectivity in these transformations.

Furthermore, the development of asymmetric reactions using this boronic acid as a chiral auxiliary or ligand precursor is a promising avenue. The synthesis of chiral derivatives could enable enantioselective transformations that are currently challenging to achieve.

Exploration of New Catalytic and Reagent Applications for the Compound

Beyond its role as a coupling partner, this compound and its derivatives hold potential as catalysts or reagents. The phosphine (B1218219) derivative, SPhos, is a well-known, highly effective ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic activity. chemicalbook.com Future work could involve designing and synthesizing new phosphine, N-heterocyclic carbene (NHC), or other ligands based on the 2',6'-dimethoxybiphenyl scaffold. These new ligands could exhibit improved stability, activity, and selectivity in a broader range of catalytic cycles.